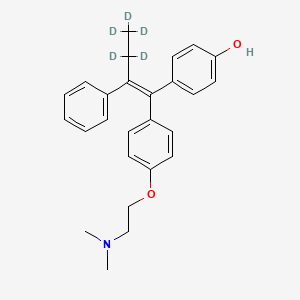

(Z)-4-Hydroxy Tamoxifène-d5

Vue d'ensemble

Description

This compound is also known as Afimoxifene . It is a tamoxifen metabolite with both estrogenic and anti-estrogenic effects . Afimoxifene has a higher affinity for the estrogen receptor than tamoxifen, and functions as an antagonist in breast cancer cells . It is functionally related to tamoxifen .

Molecular Structure Analysis

The molecular formula of this compound is C26H29NO2 . The IUPAC name is 4-[(Z)-1-[4-[2-(dimethylamino)ethoxy]phenyl]-2-phenylbut-1-enyl]phenol .Chemical Reactions Analysis

Phenols, which this compound is a type of, are highly reactive substrates for electrophilic halogenation, nitration, sulfonation, and Friedel–Crafts reactions .Applications De Recherche Scientifique

Recherche sur le Cancer du Sein

(Z)-4-Hydroxy Tamoxifène-d5 est un dérivé deutéré du Tamoxifène, un modulateur sélectif des récepteurs aux œstrogènes (SERM) couramment utilisé comme traitement adjuvant pour les cancers du sein positifs aux récepteurs aux œstrogènes {svg_1}. Il est efficace pour réduire le taux de récidive du cancer {svg_2}.

Études Neurologiques

L'administration à long terme du Tamoxifène a été constatée pour diminuer le facteur neurotrophique dérivé du cerveau (BDNF) dans l'hippocampe des rates Long-Evans femelles {svg_3}. Cette étude suggère un mécanisme potentiel qui pourrait sous-tendre les effets secondaires cognitifs rapportés chez les patients {svg_4}.

Toxicologie Pharmaceutique

This compound est utilisé en toxicologie pharmaceutique comme étalon de référence {svg_5}. Il aide à la quantification précise du Tamoxifène et de ses métabolites {svg_6}.

Marquage Isotopique Stable

Ce composé est utilisé dans le marquage isotopique stable, une technique utilisée en spectrométrie de masse pour comparer différents échantillons en protéomique quantitative {svg_7}.

Mécanisme D'action

Target of Action

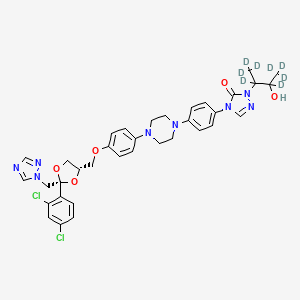

(Z)-4-Hydroxy Tamoxifen-d5, also known as 4-[(Z)-3,3,4,4,4-pentadeuterio-1-[4-[2-(dimethylamino)ethoxy]phenyl]-2-phenylbut-1-enyl]phenol, primarily targets the Estrogen Receptor (ER) . The ER is a nuclear receptor that is activated by the hormone estrogen .

Mode of Action

(Z)-4-Hydroxy Tamoxifen-d5 acts as a Selective Estrogen Receptor Modulator (SERM) . It binds to the estrogen receptor, modulating its activity . It also acts as a potent Hsp90 activator and enhances the Hsp90 molecular chaperone ATPase activity .

Biochemical Pathways

Upon binding to the estrogen receptor, (Z)-4-Hydroxy Tamoxifen-d5 modulates the receptor’s activity, influencing various biochemical pathways. This includes pathways involved in cell proliferation and survival, which are critical in the context of diseases like cancer .

Pharmacokinetics

The pharmacokinetics of (Z)-4-Hydroxy Tamoxifen-d5 involves its Absorption, Distribution, Metabolism, and Excretion (ADME). It is orally active, indicating good absorption Studies have shown that it can reach the brain, indicating that it can cross the blood-brain barrier

Result of Action

The binding of (Z)-4-Hydroxy Tamoxifen-d5 to the estrogen receptor can have several effects at the molecular and cellular levels. For instance, it can reduce the proliferation of certain types of cancer cells . It has also been found to decrease the level of Brain-Derived Neurotrophic Factor in the hippocampus of rats , suggesting a potential mechanism that may underlie cognitive side effects reported in patients .

Action Environment

The action, efficacy, and stability of (Z)-4-Hydroxy Tamoxifen-d5 can be influenced by various environmental factors. For example, the compound’s action can be affected by the presence of other molecules that can bind to the same targets. Its efficacy can be influenced by factors such as the patient’s health status and the presence of other drugs. The stability of the compound can be affected by storage conditions .

Orientations Futures

Analyse Biochimique

Biochemical Properties

(Z)-4-Hydroxy Tamoxifen-d5 is formed from tamoxifen by the cytochrome P450 (CYP) isoform CYP2D6 . It interacts with estrogen receptors and inhibits 17β-estradiol-induced increases in the mRNA encoding progesterone receptor in MCF-7 breast cancer cells .

Cellular Effects

In various types of cells, (Z)-4-Hydroxy Tamoxifen-d5 has been shown to inhibit the proliferation of MCF-7 and MDA-MB-231 breast cancer cells . It influences cell function by impacting cell signaling pathways and gene expression .

Molecular Mechanism

The molecular mechanism of (Z)-4-Hydroxy Tamoxifen-d5 involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . It exerts its effects at the molecular level, primarily through its interaction with estrogen receptors .

Metabolic Pathways

(Z)-4-Hydroxy Tamoxifen-d5 is involved in metabolic pathways related to the metabolism of tamoxifen, primarily mediated by the cytochrome P450 (CYP) isoform CYP2D6 .

Propriétés

IUPAC Name |

4-[(Z)-3,3,4,4,4-pentadeuterio-1-[4-[2-(dimethylamino)ethoxy]phenyl]-2-phenylbut-1-enyl]phenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H29NO2/c1-4-25(20-8-6-5-7-9-20)26(21-10-14-23(28)15-11-21)22-12-16-24(17-13-22)29-19-18-27(2)3/h5-17,28H,4,18-19H2,1-3H3/b26-25-/i1D3,4D2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TXUZVZSFRXZGTL-FUYVPVGLSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(=C(C1=CC=C(C=C1)O)C2=CC=C(C=C2)OCCN(C)C)C3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])C([2H])([2H])/C(=C(\C1=CC=C(C=C1)O)/C2=CC=C(C=C2)OCCN(C)C)/C3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H29NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

392.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.